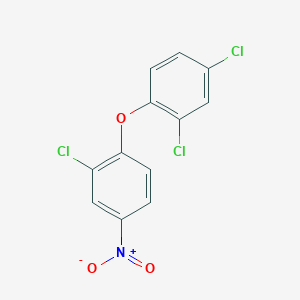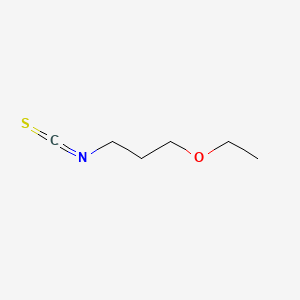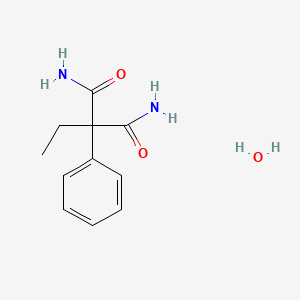
2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
Overview
Description
2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole (FTI) is a small molecule that has been studied extensively due to its potential to act as a therapeutic agent. FTI is an imidazole, a heterocyclic aromatic organic compound, and has been used in a variety of biochemical and physiological studies. FTI has been found to have a variety of effects on cells, and its potential as a therapeutic agent has been explored.
Scientific Research Applications
Biological Applications and Synthesis
- Affinity Labels and Biological Systems : The unique property of (trifluoromethyl)imidazoles (TFMIs) to eliminate hydrogen fluoride under alkaline conditions, forming difluorodiazafulvenes, suggests their application as irreversible affinity labels in biological systems. This is achieved by selectively binding to receptors or enzymes, indicating potential in targeted drug development (Morikawa et al., 1995).
- Antitumor Properties : A study on fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity in specific human breast cancer cell lines, highlighting the therapeutic potential of fluorinated imidazoles and related structures in cancer treatment (Hutchinson et al., 2001).
Materials Science
- Proton-conducting Fluorocopolymers : The development of proton-conducting fluorocopolymers grafted by azole functions, including imidazole, for use in blend membranes with sulfonated PEEK for PEMFC operating at low relative humidity, shows the material's importance in improving membrane microstructure and thermal properties (Campagne et al., 2013).
- Organic Light Emitting Devices (OLEDs) : The synthesis of bipolar fluorophores based on phenanthro[9,10-d]imidazole for non-doped OLEDs demonstrated efficient emission and excellent thermal stability, signifying the role of fluorinated imidazole derivatives in advancing OLED technology (Liu et al., 2016).
Organic Synthesis
- Curing Agents for Epoxy Resins : Fluorinated curing agents containing imidazole groups have been developed for curing epoxy resins, showing significant improvements in water repellency and thermal stability. This application underscores the importance of fluorinated imidazoles in the synthesis of high-performance polymers (Ghaemy et al., 2012).
- Synthesis of N-CF2H Heterocycles : The use of fluoroform as a source of difluorocarbene for converting various nucleophiles to their difluoromethylated derivatives highlights the versatility of fluorinated imidazole compounds in organic synthesis, offering a route to a wide range of heterocyclic compounds (Thomoson et al., 2014).
properties
IUPAC Name |
2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQVMMHWTAFPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374660 | |
| Record name | 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole | |
CAS RN |
33469-12-4 | |
| Record name | 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33469-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B1597631.png)


